molecular formula C19H23N5O2S B6442315 N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2549045-13-6

N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6442315
CAS No.: 2549045-13-6
M. Wt: 385.5 g/mol
InChI Key: YSMPFYIBUBPBIC-UHFFFAOYSA-N
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Description

N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound with a unique structure that combines elements of pyrimidine, piperidine, and benzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multi-step organic reactions. One common route starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine and benzothiazole moieties. The final step often involves the methylation of the amine group. Reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure control, as well as continuous flow reactors, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and pyrimidine-containing molecules. Examples include:

Uniqueness

What sets N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-3-14-12-20-19(21-13-14)24-10-8-15(9-11-24)23(2)18-16-6-4-5-7-17(16)27(25,26)22-18/h4-7,12-13,15H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMPFYIBUBPBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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